molecular formula C16H15N3 B14941572 1-benzyl-4-phenyl-1H-pyrazol-5-amine

1-benzyl-4-phenyl-1H-pyrazol-5-amine

Cat. No.: B14941572
M. Wt: 249.31 g/mol
InChI Key: HUBPEUOGSKTEMX-UHFFFAOYSA-N
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Description

1-benzyl-4-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals. This compound features a benzyl group and a phenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-4-phenyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the reaction of 1-phenyl-3-benzyl-1H-pyrazol-5-amine with appropriate reagents under controlled conditions. For instance, the synthesis can be achieved by reacting benzyl chloride with 1-phenyl-3-amino-1H-pyrazole in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or THF under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in solvents like DMF or THF.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted pyrazole derivatives with new functional groups replacing the amino group.

Scientific Research Applications

1-benzyl-4-phenyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

1-benzyl-4-phenyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its chemical reactivity and biological activities.

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

2-benzyl-4-phenylpyrazol-3-amine

InChI

InChI=1S/C16H15N3/c17-16-15(14-9-5-2-6-10-14)11-18-19(16)12-13-7-3-1-4-8-13/h1-11H,12,17H2

InChI Key

HUBPEUOGSKTEMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)C3=CC=CC=C3)N

Origin of Product

United States

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